

ACBI3: A Pan-KRAS Degrader for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive overview of the chemical structure, properties, and mechanism of action of **ACBI3**, a first-in-class PROTAC selectively targeting oncogenic KRAS mutants.

ACBI3 is an experimental anti-cancer agent that operates as a proteolysis-targeting chimera (PROTAC).[1] This bifunctional molecule is designed to selectively induce the degradation of the KRAS protein, a key driver in numerous cancers.[1][2] Developed through a collaboration between the University of Dundee and Boehringer Ingelheim, **ACBI3** has demonstrated the ability to degrade 13 of the 17 most common KRAS mutations, offering a promising therapeutic strategy for a wide range of KRAS-driven malignancies.[2][3]

Chemical Structure and Properties

ACBI3 is a large, lipophilic molecule with a molecular weight of 1019.25 g/mol and a chemical formula of C50H62N14O6S2.[4][5] Its structure is composed of three key components: a ligand that binds to the target protein (pan-KRAS degrader), a ligand that engages an E3 ubiquitin ligase (specifically, the von Hippel-Lindau or VHL E3 ligase), and a linker that connects these two moieties.[6] A stereoisomer, cis-ACBI3, which is deficient in binding to VHL, serves as a negative control in experimental settings.[4][7]

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of **ACBI3** is presented in the tables below.



| Identifier | Va | lue | |
|---|--------------------------|---|--|
| IUPAC Name | yl)ş difl | 2-(4-(4-(4-(4-(4-(tert-butyl)phenyl)piperazin-1-phenoxy)ethoxy)phenyl)ethyl)-3-(2,6-luorobenzyl)-5-((S)-1-hydroxy-2-(1H-indol-3-ethyl)-1,3-diazinane-2,4,6-trione | |
| CAS Number | | 2938169-76-5[6] | |
| Molecular Formula | C5 | 50H62N14O6S2[5] | |
| Molecular Weight | 103 | 19.25 Da[4] | |
| | | | |
| Property | Value | Notes | |
| logD @ pH 11 | 4.06[7] | | |
| Aqueous Solubility @ pH 6.8 | <1 µg/ml[7] | Poorly soluble.[4] | |
| Caco-2 Permeability (A to B) | 0.8 x 10-6 cm/s[7] | Low absorptive permeability.[4] | |
| Caco-2 Efflux Ratio | 20[7] | High efflux.[6] | |
| Microsomal Stability (Human/Mouse/Rat) | >88% / >88% / 84% | (% QH)[7] Low stability in liver microsomes.[4] | |
| Hepatocyte Stability (Human/Mouse/Rat) | <24% / 46% / 68% (| Good to moderately stable in hepatocytes.[4] | |
| Plasma Protein Binding (Human/Mouse/Rat) | >99.74% / >99.95% [7] | />99.74% High plasma protein binding.[4] | |

100 mg/mL (98.11 mM)[8]

Solubility in DMSO

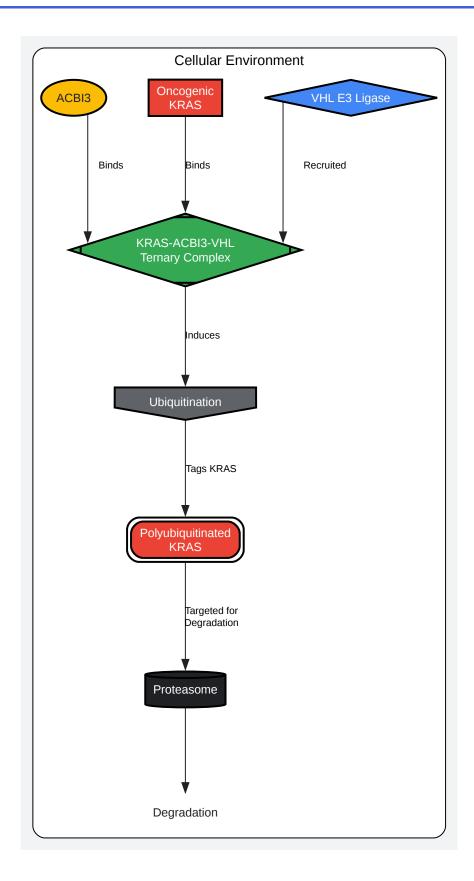


| In Vivo DMPK Parameter (Mouse) | Value | Dosing Conditions |
|--------------------------------|----------------|--|
| Clearance | 39 mL/(L·h)[7] | 2 mg/kg i.v. in HPβCD[7] |
| Mean Residence Time (i.v.) | 0.67 h[7] | 2 mg/kg i.v. in HPβCD[7] |
| Vss | 1.6 L/kg[7] | 2 mg/kg i.v. in HPβCD[7] |
| tmax (s.c.) | 2 h[7] | 30 mg/kg s.c. in PEG- 300/Transcutol/Solutol 60/30/10 (v/v/v)[7] |
| Cmax (s.c.) | 70 nM[7] | 30 mg/kg s.c. in PEG- 300/Transcutol/Solutol 60/30/10 (v/v/v)[7] |

Mechanism of Action: Targeted Protein Degradation

ACBI3 functions as a PROTAC to induce the degradation of KRAS.[1] The molecule simultaneously binds to both the KRAS protein and the VHL E3 ubiquitin ligase, forming a ternary complex.[4][9] This proximity, facilitated by **ACBI3**, allows the E3 ligase to tag KRAS with ubiquitin molecules.[2] The polyubiquitinated KRAS is then recognized and degraded by the proteasome, the cell's natural protein disposal machinery.[9] This degradation leads to a potent and sustained suppression of the MAPK signaling pathway, which is often hyperactivated in KRAS-mutant cancers.[4][10]





Click to download full resolution via product page

Figure 1: Mechanism of action of **ACBI3** as a PROTAC.



Biological Activity and Efficacy

ACBI3 demonstrates potent and selective degradation of a broad range of oncogenic KRAS variants.[5][10] It exhibits significant antiproliferative activity in cancer cell lines harboring KRAS mutations, while sparing cells with wild-type KRAS.[4][6] In preclinical studies, **ACBI3** has been shown to induce tumor regression in mouse xenograft models of KRAS-mutant cancers.[2][6]

| Biological Activity | Value | Cell Line/Model |
|-----------------------------------|-----------------------------------|---------------------------------------|
| KRAS Degradation (DC50) | 3.9 nM[5][11] | GP2d cells[5][11] |
| Antiproliferative Activity (IC50) | Geometric mean = 478 nM[4] [6] | KRAS mutant cell lines[4][6] |
| Antiproliferative Activity (IC50) | Geometric mean = 8.3 μM[4][6] | KRAS wild-type cell lines[4][6] |
| In Vivo Efficacy | 127% tumor growth inhibition[6] | KRAS mutant xenograft mouse models[6] |

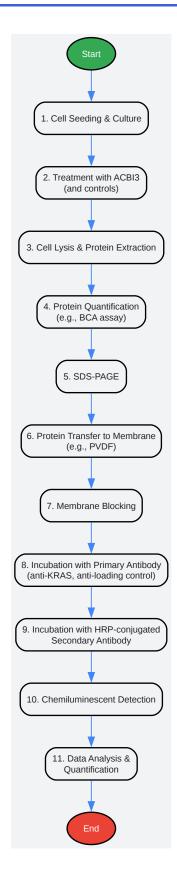
Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used in the characterization of **ACBI3**.

Cellular KRAS Degradation Assay (Western Blot)

This protocol outlines a standard Western blot procedure to quantify the degradation of KRAS in cultured cells following treatment with **ACBI3**.





Click to download full resolution via product page

Figure 2: Workflow for Western Blot Analysis of KRAS Degradation.



· Cell Culture and Treatment:

- Seed KRAS-mutant cancer cells (e.g., GP2d) in appropriate culture plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of ACBI3 (e.g., 0.01-10000 nM) for a specified duration (e.g., 24 hours). Include vehicle control (e.g., DMSO) and a negative control (cis-ACBI3).
- · Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold phosphate-buffered saline (PBS).
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Clarify the lysates by centrifugation and collect the supernatant.
 - Determine the protein concentration of each lysate using a BCA protein assay kit.
- SDS-PAGE and Western Blotting:
 - Normalize protein amounts for all samples and denature by boiling in Laemmli sample buffer.
 - Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for KRAS overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
 - Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)conjugated secondary antibody for 1 hour at room temperature.



 Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Analysis:

- Quantify the band intensities using densitometry software.
- Normalize the KRAS band intensity to the corresponding loading control.
- Calculate the percentage of KRAS degradation relative to the vehicle-treated control.
- Determine the DC50 value (the concentration at which 50% of the protein is degraded) by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the in vivo efficacy of **ACBI3** in a mouse xenograft model.

- Cell Implantation:
 - Subcutaneously implant a suspension of KRAS-mutant cancer cells (e.g., RKN) into the flank of immunocompromised mice.
 - Monitor tumor growth regularly.
- Treatment:
 - Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
 - Administer ACBI3 via an appropriate route (e.g., intraperitoneal or subcutaneous injection) at a specified dose and schedule (e.g., 30 mg/kg daily).[5][6] The compound may require a specific formulation, such as a nano-milled suspension, due to its low solubility.[7]
 - Administer the vehicle control to the control group.
- Monitoring and Data Collection:



- Measure tumor volume and mouse body weight regularly throughout the study.
- Monitor the general health and behavior of the mice.
- Endpoint and Analysis:
 - At the end of the study, euthanize the mice and excise the tumors.
 - Calculate tumor growth inhibition (TGI) to assess the efficacy of ACBI3.
 - Tumor samples can be further analyzed for target engagement and downstream pathway modulation (e.g., by Western blot or immunohistochemistry).

Conclusion

ACBI3 represents a significant advancement in the development of targeted therapies for KRAS-driven cancers. Its ability to induce the degradation of a wide array of KRAS mutants distinguishes it from traditional inhibitors that often target specific mutations. The preclinical data strongly support its potential as a novel therapeutic agent. Further research and clinical development are warranted to fully elucidate its therapeutic utility in cancer patients. Boehringer Ingelheim has made ACBI3 and its negative control, cis-ACBI3, available to the scientific community through its opnMe portal to facilitate further research.[2][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ACBI3 Wikipedia [en.wikipedia.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Small-Molecule Drug Shows Potential for Hard-To-Treat Cancers | Technology Networks [technologynetworks.com]
- 4. opnme.com [opnme.com]



- 5. ACBI3 | pan-KRAS PROTAC | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pardon Our Interruption [opnme.com]
- 11. ACBI3|CAS 2938169-76-5|DC Chemicals [dcchemicals.com]
- To cite this document: BenchChem. [ACBI3: A Pan-KRAS Degrader for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370657#chemical-structure-and-properties-of-acbi3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com